1,4-Bis(2-methoxyphenyl)piperazine
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Overview
Description
1,4-Bis(2-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two 2-methoxyphenyl groups attached to the piperazine ring. It is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2-methoxyphenyl)piperazine typically involves the reaction of 1,4-dichloropiperazine with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The process involves a Buchwald-Hartwig amination, which is a widely used method for forming carbon-nitrogen bonds in organic synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity. The compound can influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the number of substituents.
1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position.
1-(2,3-Dichlorophenyl)piperazine: Contains dichlorophenyl groups instead of methoxyphenyl groups.
Uniqueness: 1,4-Bis(2-methoxyphenyl)piperazine is unique due to the presence of two methoxyphenyl groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
3367-49-5 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,4-bis(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H22N2O2/c1-21-17-9-5-3-7-15(17)19-11-13-20(14-12-19)16-8-4-6-10-18(16)22-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
DNPVOYOKVPALSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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